インジゴイン-3'-モノキシム

概要

説明

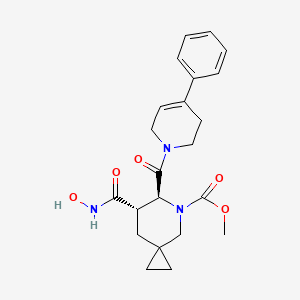

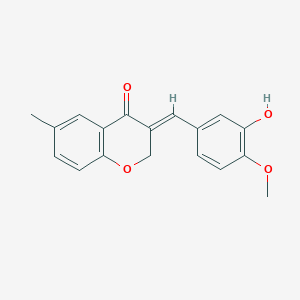

インディルビン-3’-モノオキシムは、天然に存在するビスインドールアルカロイドであるインディルビンの合成誘導体です。 インディルビンは、慢性骨髄性白血病の治療に使用されてきた伝統的な漢方薬である当帰龍薈丸の有効成分です . インディルビン-3’-モノオキシムは、サイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3に対する強力な阻害効果により、がん研究と治療において重要な化合物となっています .

2. 製法

合成経路と反応条件: インディルビン-3’-モノオキシムは、さまざまな方法で合成できます。一般的な方法の1つは、インディルビンとヒドロキシルアミン塩酸塩を酢酸ナトリウムなどの塩基の存在下で反応させることです。 反応は通常、エタノール-水の混合物中で高温で行われます . 別の方法は、モリブデンヘキサカルボニルとクミルパーオキシドを使用して、インドールをインドキシル中間体を介してインディルビン誘導体に転換させる方法です .

工業生産方法: インディルビン-3’-モノオキシムの具体的な工業生産方法は広く文書化されていませんが、合成は一般的にラボスケールの調製と同様の経路に従います。これらの方法のスケーラビリティは、反応条件を最適化し、最終製品の純度を確保することに依存します。

科学的研究の応用

Indirubin-3’-monoxime has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable tool in studying kinase inhibition and cell cycle regulation.

Biology: It is used to investigate cellular processes such as apoptosis and cell cycle arrest.

Medicine: Indirubin-3’-monoxime has shown promise in cancer treatment, particularly in inhibiting the growth of multiple myeloma cells.

Industry: Its antibacterial properties make it a potential candidate for developing new antibacterial drugs.

作用機序

インディルビン-3’-モノオキシムは、主にサイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3を阻害することにより、その効果を発揮します。 これらのキナーゼの活性部位に結合し、リン酸化活性を阻害し、G2/M期の細胞周期停止につながります . さらに、NF-κBシグナルをダウンレギュレートし、抗炎症および抗がん特性に貢献しています .

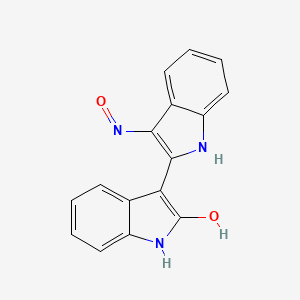

類似化合物:

インディルビン: キナーゼ阻害特性で知られる親化合物です。

インディルビン-5-スルホン酸: より高い阻害活性を示す水溶性誘導体です.

インディルビン-3’-モノオキシム誘導体: C5'位にさまざまな置換基を持つさまざまな誘導体は、さまざまな程度の生物学的活性を示します.

独自性: インディルビン-3’-モノオキシムは、サイクリン依存性キナーゼとグリコーゲンシンターゼキナーゼ-3の強力で選択的な阻害により際立っています。 細胞周期停止とアポトーシスを誘導する能力、およびその抗炎症特性により、科学研究と潜在的な治療用途においてユニークで貴重な化合物となっています .

生化学分析

Biochemical Properties

Indirubin-3’-monoxime interacts with several enzymes and proteins, playing a multifaceted role in cell death regulation. It induces DNA damage, cell cycle arrest, and abrogates NF-kB activation . I3MO efficiently down-regulates USP7 expression, promotes NEK2 degradation, and suppresses NF-kB signaling in multiple myeloma cells .

Cellular Effects

Indirubin-3’-monoxime has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, causing cell cycle arrest, and inhibiting NF-kB activation . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Indirubin-3’-monoxime exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, I3MO directly binds with and causes the down-regulation of PA28g (PSME3), and PA200 (PSME4), the proteasome activators .

準備方法

Synthetic Routes and Reaction Conditions: Indirubin-3’-monoxime can be synthesized through various methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture at elevated temperatures . Another method involves the use of molybdenum hexacarbonyl and cumyl peroxide to convert indoles to indirubin derivatives through an indoxyl intermediate .

Industrial Production Methods: While specific industrial production methods for indirubin-3’-monoxime are not widely documented, the synthesis generally follows similar routes as laboratory-scale preparations. The scalability of these methods depends on optimizing reaction conditions and ensuring the purity of the final product.

化学反応の分析

反応の種類: インディルビン-3’-モノオキシムは、以下を含むさまざまな化学反応を起こします。

酸化: さまざまな誘導体を形成するために酸化できます。

還元: 還元反応は、その官能基を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換されたインディルビン-3’-モノオキシム誘導体が含まれ、それらは異なる生物学的活性を持っています .

4. 科学研究の応用

インディルビン-3’-モノオキシムは、以下を含む幅広い科学研究の応用を持っています。

類似化合物との比較

Indirubin: The parent compound, known for its kinase inhibitory properties.

Indirubin-5-sulfonate: A water-soluble derivative with higher inhibitory potency.

Indirubin-3’-monoxime derivatives: Various derivatives with different substituents at the C5’ position, exhibiting varying degrees of biological activity.

Uniqueness: Indirubin-3’-monoxime stands out due to its potent and selective inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. Its ability to induce cell cycle arrest and apoptosis, along with its anti-inflammatory properties, makes it a unique and valuable compound in scientific research and potential therapeutic applications .

特性

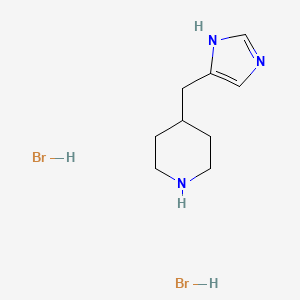

IUPAC Name |

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCPPVRJPILDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416111 | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160807-49-8 | |

| Record name | Indirubin-3'-monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)